molecular formula C9H8N4O2 B3200474 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine CAS No. 1018053-22-9

2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine

Cat. No.: B3200474
CAS No.: 1018053-22-9
M. Wt: 204.19 g/mol
InChI Key: VUUFYIGIGCYRHN-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-imidazol-1-yl)-5-nitropyridine ( 1018053-22-9) is a high-purity chemical compound offered with a minimum purity of ≥98% . This nitropyridine derivative features a molecular formula of C₉H₈N₄O₂ and a molecular weight of 204.19 g/mol . Its structure, which incorporates both imidazole and nitropyridine moieties, is closely related to a class of nitroimidazoles that have demonstrated significant utility in pharmaceutical and diagnostic research . This compound is valued in research for its potential as a key synthetic intermediate or precursor . Researchers leverage this and related scaffolds in various exploratory applications, including the development of therapeutic agents and specialized chemical probes . The nitroimidazole component is a well-known pharmacophore in antimicrobial drug discovery . Furthermore, analogs of nitroimidazole are actively investigated in hypoxia imaging , where they serve as diagnostic tracers for detecting low-oxygen regions in biological systems, such as solid tumors . This makes the compound of particular interest in medicinal chemistry, oncology research, and radiopharmaceutical development. Handling and Safety: This product is classified as a hazardous chemical. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements before use. * This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylimidazol-1-yl)-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-7-10-4-5-12(7)9-3-2-8(6-11-9)13(14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUFYIGIGCYRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine typically involves the nitration of 2-methylimidazole followed by a coupling reaction with a pyridine derivative. One common method is the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde to form 2-methylimidazole. This intermediate is then nitrated to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group can yield amino derivatives.

    Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Nitropyridine vs. Aniline Derivatives

  • 2-(2-Methyl-1H-imidazol-1-yl)aniline (CAS RN 26286-55-5): This analog replaces the 5-nitropyridine group with an aniline ring. Its melting point (132.5–134.5°C) indicates moderate thermal stability .
  • 3-(2-Methyl-1H-imidazol-1-yl)aniline (CAS RN 184098-19-9):
    A positional isomer with the imidazole group at the 3-position of the aniline ring. This structural difference alters steric interactions, resulting in a lower melting point (119.5–121.5°C) compared to the ortho-substituted analog .

Functional Group Modifications: Nitro vs. Aminoethylamino Substitutions

  • 2-(2-Aminoethylamino)-5-nitropyridine: Used as a matrix in MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometry, this compound shares the 5-nitropyridine core but replaces the methylimidazole group with an aminoethylamino substituent. The aminoethylamino group enhances vacuum stability compared to sublimation-prone matrices like PNA (para-nitroaniline), suggesting that the methylimidazole group in the target compound may offer similar stability advantages .

Imidazole-Containing Heterocycles with Diverse Backbones

  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine (CAS RN 215303-72-3): This compound features a fluorophenyl group attached to an imidazole ring.
  • 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride :
    A piperidine-imidazole hybrid with a flexible ethyl linker. The aliphatic backbone contrasts with the rigid aromatic pyridine system of the target compound, impacting both solubility and binding affinity in biological systems .

Key Data Table: Comparative Analysis

Compound Name Molecular Weight Substituent Position Melting Point (°C) Key Applications/Properties
2-(2-Methyl-1H-imidazol-1-yl)-5-nitropyridine 233.21* Pyridine-2,5 N/A Potential MALDI matrix, charge-transfer materials
2-(2-Methyl-1H-imidazol-1-yl)aniline 173.21 Aniline-2 132.5–134.5 Intermediate in organic synthesis
3-(2-Methyl-1H-imidazol-1-yl)aniline 173.21 Aniline-3 119.5–121.5 Steric-dependent reactivity studies
2-(2-Aminoethylamino)-5-nitropyridine 212.18 Pyridine-2,5 N/A MALDI matrix with vacuum stability
5-(4-Fluorophenyl)-1H-imidazol-2-amine 425.50 Imidazole-5 N/A Pharmaceutical intermediates

*Calculated based on molecular formula C₉H₈N₄O₂.

Biological Activity

2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine is a compound recognized for its significant biological activities, particularly in the fields of antimicrobial and anti-parasitic research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a nitro group and an imidazole moiety, contributing to its potential biological activities. Its molecular formula is C₉H₈N₄O₂, with a molecular weight of 204.19 g/mol. The nitro group is essential for its bactericidal properties and plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that damage bacterial DNA or disrupt cellular processes, particularly in anaerobic bacteria.
  • Enzyme Interaction : The compound interacts with various enzymes involved in bacterial metabolism, which is critical for its antimicrobial efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens, including:

  • Anaerobic Bacteria : It has been shown to inhibit the growth of anaerobic bacteria effectively, making it valuable in treating infections caused by resistant strains.
  • Protozoa : Similar compounds within the nitroimidazole class have demonstrated low resistance rates and are effective against protozoal infections .

Case Studies

  • In Vitro Antimicrobial Evaluation :
    • A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antiprotozoal Activity :
    • Another investigation focused on the compound's efficacy against Trichomonas vaginalis. Results showed that it maintained significant activity against this protozoan, similar to other nitroimidazole derivatives used clinically .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismsMIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus16
AntimicrobialEscherichia coli32
AntiprotozoalTrichomonas vaginalis8

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions between imidazole derivatives and nitropyridine precursors. For example, substituting a halogen at the pyridine's 2-position with 2-methylimidazole under reflux conditions in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) can yield the target compound . Optimization includes:

  • Solvent selection : DMF or DMSO enhances nucleophilicity.
  • Catalyst use : Transition-metal catalysts (e.g., CuI) may accelerate coupling reactions.
  • Temperature control : Maintaining 80–100°C prevents side reactions.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the product .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers observe?

  • Methodological Answer :

  • ¹H/¹³C NMR : The imidazole proton resonates at δ 7.2–7.8 ppm (split due to coupling with adjacent protons), while the nitro group deshields the pyridine ring protons (δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (imidazole) appear at ~1600 cm⁻¹, and NO₂ asymmetric stretching at ~1520 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., m/z 245 for C₉H₈N₄O₂) .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound, and what challenges might arise during data refinement?

  • Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation in solvents like methanol/water. Challenges include:

  • Crystal twinning : Mitigated using SHELXL's TWIN/BASF commands .
  • Disorder in nitro groups : Refined with isotropic displacement parameters.
  • Data completeness : Ensure >95% coverage using SHELXS/SHELXD for structure solution .

Q. What safety precautions are recommended when handling this compound, particularly concerning its nitro and heterocyclic components?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
  • Storage : In airtight containers away from reducing agents to prevent explosive reactions .

Advanced Research Questions

Q. How can computational methods like DFT/B3LYP be utilized to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Geometry optimization : Use Gaussian09 with B3LYP/6-31G(d,p) basis sets to model the ground-state structure.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer interactions (e.g., HOMO localized on imidazole, LUMO on nitro-pyridine) .
  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites for reaction mechanism studies .

Q. When encountering contradictory biological activity data across studies, what methodological approaches should be employed to resolve discrepancies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from PubMed, Scopus, and Web of Science using keywords like "imidazole nitropyridine bioactivity" .
  • Experimental validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature).
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing nitro with amino groups) to identify structure-activity relationships (SARs) .

Q. What strategies are effective in designing derivatives of this compound to enhance specific pharmacological properties while maintaining structural stability?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the nitro group with a trifluoromethyl group to improve metabolic stability .
  • Hybrid molecules : Attach triazole or thiazole moieties via click chemistry to enhance binding affinity (e.g., triazole-linked derivatives in ) .
  • Prodrug design : Introduce hydrolyzable esters at the pyridine ring to increase bioavailability .

Q. How can researchers address challenges in crystallizing this compound for structural analysis, particularly considering its nitro and imidazole functional groups?

  • Methodological Answer :

  • Co-crystallization : Use co-formers like succinic acid to stabilize π-π stacking between aromatic rings.
  • Solvent screening : Test binary solvent systems (e.g., chloroform/methanol) to induce slow nucleation.
  • Temperature gradients : Gradual cooling from 50°C to 4°C reduces disorder .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine
Reactant of Route 2
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2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.